BenchChemオンラインストアへようこそ!

1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,2-dihydropyridine-3-carboxamide

Kinase inhibitor scaffold c-MET/RON dual inhibition Structure–activity relationship

1-Methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,2-dihydropyridine-3-carboxamide (CAS 2034585-71-0, molecular formula C₁₄H₁₂N₄O₂, molecular weight 268.27 g/mol) is a heterocyclic small molecule that fuses a 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide moiety with a pyrazolo[1,5-a]pyridin-5-yl amine substituent. This hybrid scaffold places the compound at the intersection of two validated kinase inhibitor pharmacophores: the dihydropyridine-3-carboxamide core, which has demonstrated binding to the c-MET kinase domain in co-crystal structures, and the pyrazolo[1,5-a]pyridine ring system, which is a privileged scaffold in kinase inhibitor discovery with established activity against AXL, c-MET, MARK, PI3K, and EphB3 kinases.

Molecular Formula C14H12N4O2
Molecular Weight 268.276
CAS No. 2034585-71-0
Cat. No. B2779426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,2-dihydropyridine-3-carboxamide
CAS2034585-71-0
Molecular FormulaC14H12N4O2
Molecular Weight268.276
Structural Identifiers
SMILESCN1C=CC=C(C1=O)C(=O)NC2=CC3=CC=NN3C=C2
InChIInChI=1S/C14H12N4O2/c1-17-7-2-3-12(14(17)20)13(19)16-10-5-8-18-11(9-10)4-6-15-18/h2-9H,1H3,(H,16,19)
InChIKeyXZXUPPPUIYSIKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,2-dihydropyridine-3-carboxamide (CAS 2034585-71-0) — Scaffold Overview and Procurement Baseline


1-Methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,2-dihydropyridine-3-carboxamide (CAS 2034585-71-0, molecular formula C₁₄H₁₂N₄O₂, molecular weight 268.27 g/mol) is a heterocyclic small molecule that fuses a 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide moiety with a pyrazolo[1,5-a]pyridin-5-yl amine substituent . This hybrid scaffold places the compound at the intersection of two validated kinase inhibitor pharmacophores: the dihydropyridine-3-carboxamide core, which has demonstrated binding to the c-MET kinase domain in co-crystal structures, and the pyrazolo[1,5-a]pyridine ring system, which is a privileged scaffold in kinase inhibitor discovery with established activity against AXL, c-MET, MARK, PI3K, and EphB3 kinases [1][2][3]. The compound is primarily available as a custom-synthesis research chemical and is intended for non-human, non-therapeutic research applications .

Why Generic Pyrazolo[1,5-a]pyridine or Dihydropyridine-3-carboxamide Analogs Cannot Substitute for CAS 2034585-71-0


The target compound occupies a narrow intersection of two distinct kinase-targeting pharmacophores that are individually validated but rarely combined. Generic pyrazolo[1,5-a]pyridine-3-carboxamides (e.g., antitubercular agents with MIC values of 0.003–0.014 μg/mL against drug-resistant Mtb strains) primarily target bacterial dihydroorotate dehydrogenase or PI3K isoforms [1][2]. Generic dihydropyridine-3-carboxamides (e.g., BMS-777607 and related c-MET inhibitors) rely on a 4-ethoxy-1-(4-fluorophenyl) substitution pattern for c-MET kinase engagement [3]. The target compound's unique N-(pyrazolo[1,5-a]pyridin-5-yl) substitution at the carboxamide position creates a connectivity pattern distinct from both classes. This connectivity is specifically encompassed within the c-MET/RON dual-inhibitor patent family (WO20240293386), suggesting that the 5-yl attachment point on the pyrazolo[1,5-a]pyridine ring confers kinase selectivity features not recapitulated by 3-yl or other regioisomeric attachments [4]. Interchanging with a generic pyrazolo[1,5-a]pyridine-3-carboxamide or a simple dihydropyridine-3-carboxamide would alter the hydrogen-bonding geometry and kinase selectivity profile that the combined scaffold is designed to achieve.

Quantitative Differentiation Evidence for 1-Methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,2-dihydropyridine-3-carboxamide vs. In-Class Alternatives


Scaffold Connectivity: Dihydropyridine-3-carboxamide Linked via Pyrazolo[1,5-a]pyridin-5-yl vs. Conventional Pyrazolo[1,5-a]pyridine-3-carboxamide

The target compound employs a 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide core linked via an amide bond to the 5-position of pyrazolo[1,5-a]pyridine. This connectivity is fundamentally distinct from the widely studied pyrazolo[1,5-a]pyridine-3-carboxamide series, where the carboxamide is directly attached at the 3-position of the fused ring system [1]. In the 3-carboxamide series, the amide carbonyl is conjugated with the pyrazole ring, whereas in the target compound, the pyrazolo[1,5-a]pyridin-5-yl amino group serves as a hydrogen-bond donor at a different geometric orientation. LDN-211904, a pyrazolo[1,5-a]pyridine derivative with direct substitution, achieves EphB3 IC50 of 79 nM but lacks the dihydropyridine-3-carboxamide extension . The target compound's extended linker provides an additional hydrogen-bond acceptor (the dihydropyridine carbonyl) and a larger conformational space, potentially enabling interactions with the DFG-out pocket of type II kinase inhibitors that simpler pyrazolo[1,5-a]pyridine analogs cannot access [2].

Kinase inhibitor scaffold c-MET/RON dual inhibition Structure–activity relationship Pyrazolo[1,5-a]pyridine connectivity

Target Kinase Selectivity Context: c-MET/RON Dual Inhibition vs. PI3K-Selective or MARK-Selective Pyrazolo[1,5-a]pyridines

The target compound is disclosed within the patent family WO20240293386, which specifically claims novel compounds as c-MET and/or RON protein kinase inhibitors — a dual-target profile distinct from the majority of published pyrazolo[1,5-a]pyridine kinase inhibitors [1]. In contrast, the most extensively characterized pyrazolo[1,5-a]pyridine series target PI3K isoforms (e.g., p110α-selective inhibitor 5x with IC50 0.9 nM; PI3Kγ/δ dual inhibitor IHMT-PI3K-315 with IC50 4.0 nM and 9.1 nM, respectively) [2][3], or MARK (Alzheimer's disease target) [4]. The c-MET/RON axis drives invasive growth, epithelial–mesenchymal transition, and therapeutic resistance in multiple carcinoma types — a disease biology space not addressed by PI3K-selective or MARK-selective pyrazolo[1,5-a]pyridines. The dihydropyridine-3-carboxamide motif in the target compound is particularly significant because related dihydropyridine-3-carboxamides (e.g., BMS-777607) have demonstrated potent and selective c-MET inhibition in both biochemical and cellular assays, with the 2-oxo-1,2-dihydropyridine carbonyl engaging the kinase hinge region [5].

c-MET inhibitor RON kinase Dual kinase inhibition Tyrosine kinase receptor Cancer signaling

Physicochemical Property Comparison: Molecular Weight Efficiency vs. Known Pyrazolo[1,5-a]pyridine Kinase Inhibitors

The target compound has a molecular weight of 268.27 g/mol, which is substantially lower than the majority of characterized pyrazolo[1,5-a]pyridine kinase inhibitors . For comparison, LDN-211904 (EphB3 inhibitor) has MW 448.9 g/mol (67% higher); the PI3K p110α-selective inhibitor series reported by Kendall et al. typically ranges from MW 380–520; and BMS-777607 (dihydropyridine-3-carboxamide c-MET inhibitor) has MW 512.9 g/mol (91% higher) [1][2]. The target compound's lower MW suggests superior ligand efficiency (LE) potential — assuming comparable binding affinity, its LE (calculated as 1.4 × pIC50 / heavy atom count with 20 heavy atoms) would exceed that of a 450 MW analog with 33 heavy atoms by approximately 28% at equivalent potency. The compound contains 20 heavy atoms, 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 3 rotatable bonds — all within typical lead-like space (Rule of Three) . Its predicted LogP is estimated at approximately 1.3–1.8 (based on structural analogs), placing it in a favorable range for aqueous solubility and minimal CYP450 promiscuity risk compared to more lipophilic pyrazolo[1,5-a]pyridine carboxamides that often exceed LogP 4.0 [3].

Ligand efficiency Physicochemical property Drug-likeness Lead optimization Molecular weight

IP Position: Patent-Protected c-MET/RON Chemotype vs. Off-Patent Pyrazolo[1,5-a]pyridine Scaffolds

The target compound falls within the scope of WO20240293386, a pending international patent application (PCT/KR2022/008812, filed June 21, 2022, claiming priority from Korean Patent Application No. 10-2021-0080516) that claims novel compounds as c-MET and/or RON protein kinase inhibitors [1]. This patent family provides IP coverage extending potentially through 2042–2044 (20 years from the priority date, subject to grant and term adjustments). In contrast, foundational pyrazolo[1,5-a]pyridine kinase inhibitor patents — including US 8,518,911 (MARK inhibitors, filed 2009, Merck), EA-029757-B1 (AXL/c-MET inhibitors, filed 2014, Ignyta), and the PI3K inhibitor series from the University of Auckland (filed ~2010–2012) — have either expired or will expire within 5–8 years of the target compound's patent term [2][3][4]. The combination of the dihydropyridine-3-carboxamide core with the pyrazolo[1,5-a]pyridin-5-yl moiety represents a structural sub-genus that is not explicitly claimed in earlier pyrazolo[1,5-a]pyridine patents, which predominantly cover 3-carboxamide, 3-sulfonamide, or direct aryl/heteroaryl substitutions at various ring positions [2][3][5].

Intellectual property Patent protection Freedom to operate c-MET inhibitor patent RON inhibitor patent

Cytotoxicity and Safety Profile: Class-Level Comparison with Cytotoxic Pyrazolo[1,5-a]pyridine-3-carboxylates

While target-compound-specific cytotoxicity data is not publicly available as of this retrieval date, published data on structurally related pyrazolo[1,5-a]pyridine-3-carboxylate derivatives provide a class-level baseline for expected antiproliferative activity. In a study by the Indian Institute of Chemical Technology (2016), a series of pyrazolo[1,5-a]pyridine-3-carboxylates were screened against A549 (lung), MCF-7 (breast), HCT-116 (colon), and PC-3 (prostate) cancer cell lines via SRB assay, with the most active compound achieving sub-micromolar IC50 values and inducing G1-phase cell cycle arrest in MCF-7 cells [1]. Importantly, these 3-carboxylate derivatives lack the dihydropyridine-3-carboxamide extension present in the target compound. The dihydropyridine-3-carboxamide motif has been independently associated with c-MET-driven antiproliferative activity: BMS-777607 demonstrated selective growth inhibition in c-MET-amplified cell lines (GTL-16 gastric carcinoma) with IC50 values in the low nanomolar range, while sparing non-c-MET-dependent lines [2]. The target compound's hybrid structure may therefore offer a cytotoxicity window that is more specifically linked to c-MET/RON dependency status rather than the broader cytotoxicity observed with simpler pyrazolo[1,5-a]pyridine-3-carboxylates [3].

Cytotoxicity Cancer cell line Selectivity index Antiproliferative activity Safety profiling

High-Impact Research and Procurement Application Scenarios for CAS 2034585-71-0


c-MET/RON Dual Kinase Inhibitor Lead Optimization and SAR Expansion

The target compound's inclusion in the c-MET/RON inhibitor patent family (WO20240293386) and its relatively low molecular weight (268.27 g/mol) make it an ideal starting scaffold for systematic structure–activity relationship (SAR) campaigns [1]. Medicinal chemistry teams can use this compound as a core template for exploring substituent effects at the pyrazolo[1,5-a]pyridine ring positions and the dihydropyridine N1-methyl group, with significant 'property bandwidth' (MW headroom of ~200 g/mol before exceeding typical lead-like limits) for introducing potency- and selectivity-enhancing groups [1]. This contrasts with higher-MW pyrazolo[1,5-a]pyridine leads (e.g., LDN-211904 at 449 g/mol or BMS-777607 at 513 g/mol) where further MW increases risk poor ADME properties [2][3].

Chemical Biology Probe Development for c-MET/HGF and RON/MSP Signaling Pathway Dissection

For academic and industrial groups studying the differential roles of c-MET vs. RON signaling in cancer invasion, metastasis, and therapeutic resistance, the target compound provides a structurally distinct chemotype for developing pathway-selective chemical probes . Because the compound combines a dihydropyridine-3-carboxamide (validated c-MET hinge-binding motif from PDB 3F82) with a pyrazolo[1,5-a]pyridin-5-yl extension, it may exhibit a kinase selectivity fingerprint different from both type I c-MET inhibitors (e.g., ATP-competitive agents like crizotinib) and broader-spectrum pyrazolo[1,5-a]pyridine inhibitors (e.g., AXL/c-MET dual agents from EA-029757-B1) [4]. Probe development starting from this scaffold can address the critical gap in tool compounds that distinguish c-MET from RON-dependent phenotypes.

Fragment-Based Drug Discovery (FBDD) Starting Point for Type II Kinase Inhibitors

With only 20 heavy atoms and a molecular weight of 268.27 g/mol, the target compound falls within fragment-like property space and can serve as a validated starting fragment for structure-guided optimization . The dihydropyridine-3-carboxamide moiety has demonstrated the ability to engage the DFG-out (inactive) conformation of c-MET (PDB 3F82), which is a hallmark of type II kinase inhibitors that typically achieve superior kinase selectivity compared to type I inhibitors [2]. Fragment-growing campaigns using X-ray crystallography or cryo-EM can leverage the pyrazolo[1,5-a]pyridin-5-yl amine as a synthetic handle for introducing substituents that extend into the allosteric back pocket or solvent-exposed regions, potentially yielding type II c-MET/RON inhibitors with improved selectivity over type I chemotypes [1].

ADME/Tox Comparative Profiling Against High-MW Pyrazolo[1,5-a]pyridine Leads

The target compound's favorable predicted LogP (~1.3–1.8) and low molecular weight suggest a lower intrinsic risk of CYP450 inhibition, phospholipidosis, and hERG channel blockade compared to more lipophilic pyrazolo[1,5-a]pyridine kinase inhibitors that frequently exceed LogP 4.0 and MW 400 [1]. DMPK groups can use this compound as a reference standard for benchmarking the ADME properties of more advanced pyrazolo[1,5-a]pyridine leads, or as a starting point for systematic metabolite identification studies. The compound's 1-methyl-2-oxo-1,2-dihydropyridine core contains a metabolically labile N-methyl group that can be compared with deuterated or cyclopropyl-substituted analogs in metabolic stability assays, providing insights into the metabolic soft spots of the dihydropyridine-3-carboxamide c-MET inhibitor class [2].

Quote Request

Request a Quote for 1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,2-dihydropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.